molecular formula C11H16O B1296374 Spiro[5.5]undec-1-en-3-one CAS No. 30834-42-5

Spiro[5.5]undec-1-en-3-one

Cat. No. B1296374
Key on ui cas rn: 30834-42-5
M. Wt: 164.24 g/mol
InChI Key: VIESIESOPRMRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767854B2

Procedure details

To a solution of the above product (1) (22.6 g) in toluene (100 ml) was added methylvinyl ketone (9.6 g), and the mixture was stirred at room temperature. After 3 hours, to the reaction mixture were added sodium acetate (10 g), acetic acid (40 ml) and water (40 ml), and the mixture was heated under reflux. After 4 hours, the reaction mixture was cooled to room temperature and then ethyl acetate (100 ml) was added thereto. The mixture was washed with water (100 ml), 2 mol/l hydrochloric acid (50 ml) and then brine (100 ml), and the organic layer was dried over sodium sulfate, and the solvent was removed in vacuo. The residue was distilled under reduced pressure (95° C., 1 mmHg) to give 4.3 g of spiro[5.5]undecen-3-one.
[Compound]
Name
product ( 1 )
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]=[CH2:5])=[O:3].C([O-])(=O)C.[Na+].C(O)(=O)C.O.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(OCC)(=O)C>[CH:5]1[C:16]2([CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH2:22][CH2:1][C:2](=[O:3])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
product ( 1 )
Quantity
22.6 g
Type
reactant
Smiles
Name
Quantity
9.6 g
Type
reactant
Smiles
CC(=O)C=C
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
The mixture was washed with water (100 ml), 2 mol/l hydrochloric acid (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 ml), and the organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (95° C., 1 mmHg)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC(CCC12CCCCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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